molecular formula C14H10Cl2N2O3 B5715644 N-1,3-benzodioxol-5-yl-N'-(2,4-dichlorophenyl)urea

N-1,3-benzodioxol-5-yl-N'-(2,4-dichlorophenyl)urea

Cat. No. B5715644
M. Wt: 325.1 g/mol
InChI Key: BWMJKWDADQQEGC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-1,3-benzodioxol-5-yl-N'-(2,4-dichlorophenyl)urea, also known as BDU, is a chemical compound that has been extensively studied for its potential use in scientific research. BDU is a potent inhibitor of the protein kinase C (PKC) family, which plays a critical role in intracellular signal transduction pathways.

Mechanism of Action

N-1,3-benzodioxol-5-yl-N'-(2,4-dichlorophenyl)urea acts as a potent inhibitor of PKC, which is a family of serine/threonine kinases that play a critical role in intracellular signal transduction pathways. PKC is involved in a wide range of cellular processes, including cell proliferation, differentiation, and apoptosis. By inhibiting PKC, N-1,3-benzodioxol-5-yl-N'-(2,4-dichlorophenyl)urea can disrupt these cellular processes and potentially have therapeutic effects.
Biochemical and Physiological Effects
N-1,3-benzodioxol-5-yl-N'-(2,4-dichlorophenyl)urea has been shown to have a wide range of biochemical and physiological effects. It has been shown to inhibit cell proliferation and induce apoptosis in cancer cells. N-1,3-benzodioxol-5-yl-N'-(2,4-dichlorophenyl)urea has also been shown to have neuroprotective effects in models of Alzheimer's disease and stroke. Additionally, N-1,3-benzodioxol-5-yl-N'-(2,4-dichlorophenyl)urea has been shown to have cardioprotective effects in models of heart disease.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-1,3-benzodioxol-5-yl-N'-(2,4-dichlorophenyl)urea in lab experiments is its potent inhibitory effects on PKC. This makes it a useful tool for studying the role of PKC in various cellular processes. However, one of the limitations of using N-1,3-benzodioxol-5-yl-N'-(2,4-dichlorophenyl)urea is its potential toxicity, which can vary depending on the cell type and experimental conditions.

Future Directions

There are several future directions for research on N-1,3-benzodioxol-5-yl-N'-(2,4-dichlorophenyl)urea. One area of research is the development of more potent and selective PKC inhibitors based on the structure of N-1,3-benzodioxol-5-yl-N'-(2,4-dichlorophenyl)urea. Another area of research is the investigation of the potential therapeutic effects of N-1,3-benzodioxol-5-yl-N'-(2,4-dichlorophenyl)urea in various disease models, including cancer, Alzheimer's disease, and heart disease. Finally, research on the potential toxicity of N-1,3-benzodioxol-5-yl-N'-(2,4-dichlorophenyl)urea in different cell types and experimental conditions is also an important area of future research.

Synthesis Methods

N-1,3-benzodioxol-5-yl-N'-(2,4-dichlorophenyl)urea can be synthesized through a multi-step process that involves the reaction of 2,4-dichlorophenylisocyanate with 1,3-benzodioxole-5-carboxylic acid. The resulting intermediate is then reacted with urea to yield N-1,3-benzodioxol-5-yl-N'-(2,4-dichlorophenyl)urea.

Scientific Research Applications

N-1,3-benzodioxol-5-yl-N'-(2,4-dichlorophenyl)urea has been used in a wide range of scientific research applications, including cancer research, neurological disorders, and cardiovascular diseases. It has been shown to have potential therapeutic effects in a variety of disease models, including cancer, Alzheimer's disease, and stroke.

properties

IUPAC Name

1-(1,3-benzodioxol-5-yl)-3-(2,4-dichlorophenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10Cl2N2O3/c15-8-1-3-11(10(16)5-8)18-14(19)17-9-2-4-12-13(6-9)21-7-20-12/h1-6H,7H2,(H2,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWMJKWDADQQEGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)NC(=O)NC3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10Cl2N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(1,3-Benzodioxol-5-yl)-3-(2,4-dichlorophenyl)urea

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